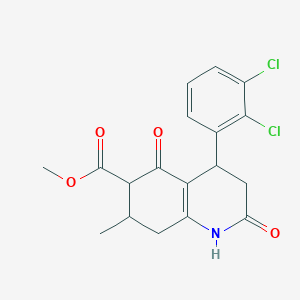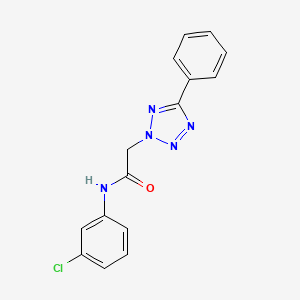![molecular formula C16H16N4O4S B5527033 5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the one of interest, involves multistep reactions that are generally characterized by their feasibility at room temperature, indicating exothermic, spontaneous, and forward-favored reactions. The synthesis schemes are carefully designed to ensure the formation of the desired product, utilizing methods that are energetically favorable and yield high purity compounds (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is commonly analyzed using various spectroscopic techniques, including FT-IR, UV-visible, and NMR spectroscopy. These analyses provide insights into the vibrational modes, electronic transitions, and molecular conformations of the compounds. For instance, density functional theory (DFT) based calculations and time-dependent DFT calculations play a crucial role in understanding the structural parameters and electronic properties of these molecules (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, demonstrating their versatility in chemical synthesis. Their reactivity can be assessed through molecular electrostatic potential surface analyses and electronic parameters, which indicate their potential as inhibitors or reactants in different chemical contexts. For example, some triazole compounds have been identified as potential inhibitors of enzymes like cyclin-dependent kinase 5, showcasing their chemical reactivity and biological relevance (Srivastava et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are critical for their application in various fields. Crystallographic studies often reveal the dihedral angles, hydrogen bonding patterns, and overall stability of the crystal structure, providing a foundation for understanding their physical behavior and interactions in different environments (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for functionalization, are essential aspects of triazole derivatives. Studies involving aminomethylation and cyanoethylation reactions highlight the ability of these compounds to undergo modifications, leading to new derivatives with potential applications in medicinal chemistry and other areas (Hakobyan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Triazole derivatives, including those related to the specified compound, have been synthesized and characterized, revealing their potential in various applications. For instance, Pillai et al. (2019) discussed the synthesis, spectroscopic characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant inhibitory potentials and potent antioxidant properties, highlighting their relevance in medicinal chemistry and pharmacology (Pillai et al., 2019).
Biological Evaluation
The biological activities of triazole derivatives have been extensively investigated. Srivastava et al. (2016) explored the synthesis and spectral features of a triazole compound, theoretically analyzing its biological activity as a potential inhibitor of cyclin-dependent kinase 5 enzyme. This suggests that triazole derivatives, including the compound , could hold promise in the development of new therapeutic agents (Srivastava et al., 2016).
Theoretical Studies
Theoretical studies have provided insights into the reactivity and properties of triazole derivatives. Kumar et al. (2021) conducted conformational analysis and DFT investigations of two triazole derivatives, examining their spectroscopic behavior, intermolecular interaction, chemical reactivity, and molecular docking analysis. These studies are crucial for understanding the fundamental properties of these compounds and their potential interactions with biological targets (Kumar et al., 2021).
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-21-11-7-6-10(13(22-2)14(11)23-3)9-17-20-15(18-19-16(20)25)12-5-4-8-24-12/h4-9H,1-3H3,(H,19,25)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFJYKMSZYMNR-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)